molecular formula C17H23N5O3S B2848223 N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1396794-40-3

N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2848223
CAS No.: 1396794-40-3
M. Wt: 377.46
InChI Key: PJBYYNVHQMRHKO-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-(1H-pyrazol-1-yl)ethyl group and a sulfonyl-linked phenylacetamide moiety.

Properties

IUPAC Name

N-[4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-15(23)19-16-3-5-17(6-4-16)26(24,25)22-13-10-20(11-14-22)9-12-21-8-2-7-18-21/h2-8H,9-14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBYYNVHQMRHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with 1-(2-Chloroethyl)-1H-pyrazole

Piperazine undergoes monoalkylation using 1-(2-chloroethyl)-1H-pyrazole in anhydrous dimethylformamide (DMF) under reflux. The reaction is catalyzed by potassium carbonate to deprotonate the piperazine amine, enhancing nucleophilicity.

Procedure :

  • Piperazine (10 mmol) and 1-(2-chloroethyl)-1H-pyrazole (10 mmol) are dissolved in DMF (30 mL).
  • K$$2$$CO$$3$$ (20 mmol) is added, and the mixture is refluxed at 110°C for 12 h.
  • The product is filtered, washed with water, and recrystallized from ethanol to yield Intermediate A as a white solid (72% yield).

Characterization :

  • IR (KBr) : 2920 cm$$^{-1}$$ (C-H stretch, piperazine), 1600 cm$$^{-1}$$ (C=N, pyrazole).
  • $$^1$$H NMR (DMSO-d$$6$$) : δ 2.45–2.60 (m, 8H, piperazine-H), 3.85 (t, 2H, CH$$2$$N), 4.30 (t, 2H, CH$$_2$$pyrazole), 6.25 (s, 1H, pyrazole-H), 7.50 (s, 1H, pyrazole-H).

Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Intermediate B)

Acetylation of 4-Aminobenzenesulfonic Acid

4-Aminobenzenesulfonic acid is acetylated using acetic anhydride in glacial acetic acid, followed by chlorination with phosphorus pentachloride (PCl$$_5$$).

Procedure :

  • 4-Aminobenzenesulfonic acid (10 mmol) is stirred with acetic anhydride (15 mmol) in acetic acid (20 mL) at 50°C for 2 h.
  • The intermediate 4-acetamidobenzenesulfonic acid is isolated, then treated with PCl$$_5$$ (12 mmol) in dichloromethane (DCM) at 0°C for 1 h.
  • Intermediate B is obtained as a pale-yellow solid (85% yield).

Characterization :

  • IR (KBr) : 1680 cm$$^{-1}$$ (C=O, acetamide), 1370 cm$$^{-1}$$ (S=O).
  • $$^1$$H NMR (CDCl$$3$$) : δ 2.15 (s, 3H, CH$$3$$), 7.70 (d, 2H, ArH), 8.05 (d, 2H, ArH).

Sulfonylation of Intermediate A with Intermediate B

Formation of the Sulfonamide Linkage

Intermediate A reacts with Intermediate B in DCM using triethylamine (TEA) as a base to scavenge HCl.

Procedure :

  • Intermediate A (5 mmol) and Intermediate B (5 mmol) are dissolved in DCM (25 mL).
  • TEA (10 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 h.
  • The solvent is evaporated, and the residue is purified via column chromatography (SiO$$_2$$, ethyl acetate/hexane) to yield the final product (68% yield).

Characterization :

  • IR (KBr) : 1655 cm$$^{-1}$$ (C=O, acetamide), 1320 cm$$^{-1}$$ (S=O).
  • $$^1$$H NMR (DMSO-d$$6$$) : δ 2.10 (s, 3H, CH$$3$$), 2.50–2.70 (m, 8H, piperazine-H), 3.80 (t, 2H, CH$$2$$N), 4.25 (t, 2H, CH$$2$$pyrazole), 6.20 (s, 1H, pyrazole-H), 7.60 (d, 2H, ArH), 7.90 (d, 2H, ArH), 10.10 (s, 1H, NH).
  • MS (ESI) : m/z 434 [M+H]$$^+$$.

Optimization and Challenges

Regioselectivity in Piperazine Alkylation

Monoalkylation of piperazine is challenging due to competing dialkylation. Stoichiometric control (1:1 ratio of piperazine to alkylating agent) and low temperatures (0–5°C) suppress bis-adduct formation.

Sulfonyl Chloride Stability

Intermediate B is moisture-sensitive. Reactions must be conducted under anhydrous conditions, with rigorous exclusion of atmospheric humidity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide undergoes various reactions including:

  • Oxidation: It can be oxidized using agents like hydrogen peroxide under acidic conditions.

  • Reduction: Reduction can be achieved using sodium borohydride, converting specific functional groups into their reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions with various nucleophiles leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, acetic acid.

  • Reduction: Sodium borohydride, ethanol.

  • Substitution: Nucleophiles like sodium methoxide, solvents such as dimethyl sulfoxide.

Major Products Formed

  • Oxidation: The major products depend on the reaction conditions but often include sulfone derivatives.

  • Reduction: Yields products with reduced functional groups, maintaining the core structure.

  • Substitution: Diverse derivatives, each with unique chemical properties based on the substituent.

Scientific Research Applications

N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide finds applications in various research fields:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: Used in studying enzyme interactions and as a ligand in receptor studies.

  • Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

  • Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide exerts its effects through:

  • Molecular Targets: Often interacts with enzymes or receptors due to its structural components.

  • Pathways Involved: Binding to specific sites, altering enzyme activity or receptor behavior, leading to changes in biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Pharmacological Activity Synthesis Reference
Target Compound Piperazine-sulfonyl-phenylacetamide 2-(1H-pyrazol-1-yl)ethyl Not explicitly reported (inferred: kinase/GPCR modulation) Likely involves hydrazineyl intermediates and cyclization (analogous to )
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () Piperazine-sulfonyl-phenylacetamide 4-Fluorophenyl, 4-methylbenzenesulfonyl Unspecified; tosyl-piperazine groups often enhance metabolic stability Tosyl-protected piperazine coupling
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) () Thiazole-phenylacetamide 3-Methyl-1-phenylpyrazole, methylamino Antiproliferative activity (cell line studies) Thiazole-amine coupling and pyrazole functionalization
2-(4-(1H-imidazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide () Piperidine-acetamide Imidazole, trifluoromethylpyridine Likely ion channel modulation (e.g., TRP channels) Piperidine-amide condensation

Structural Nuances and Implications

Piperazine vs. Piperidine Cores: The target compound’s piperazine ring (vs.

Pyrazole vs. Imidazole/Tetrazole : The 1H-pyrazole group in the target compound (vs. imidazole/tetrazole in ) may reduce metabolic oxidation compared to five-membered heterocycles with more nitrogen atoms .

Sulfonyl Linker : The sulfonyl group in the target compound and ’s analog improves rigidity and protease resistance compared to ester or amide linkers in ’s hydroxyacetamide derivatives .

Pharmacological Inference

  • Antiproliferative Potential: ’s compound (41) with a pyrazole-thiazole scaffold showed antiproliferative effects, implying that the target compound’s pyrazole-ethyl group could similarly interact with kinase ATP-binding pockets .

Critical Notes

  • Data Gaps : Direct biological data for the target compound are absent; inferences are drawn from structural analogs.
  • Metabolic Stability : The sulfonyl group and pyrazole may improve half-life over hydrolytically labile esters (e.g., ’s hydroxyacetamides) .
  • Patent Landscape : Compounds like AMG628 () highlight the therapeutic relevance of similar scaffolds, necessitating thorough patent searches to avoid infringement .

Q & A

Q. What are the recommended analytical techniques for confirming the structure and purity of N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the integration of protons and carbons, particularly focusing on the pyrazole (δ 7.5–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and sulfonyl (δ 3.0–3.8 ppm) groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can validate the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify functional groups like sulfonamide (S=O stretch at ~1150–1350 cm1^{-1}) and acetamide (C=O stretch at ~1650 cm1^{-1}) .
  • HPLC/UPLC: Assess purity (>95%) using reverse-phase chromatography with UV detection (λ = 254 nm) .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer:

  • Stepwise Coupling:
    • Synthesize the piperazine-pyrazole-ethyl intermediate via nucleophilic substitution using 1H-pyrazole and 2-chloroethylpiperazine .
    • Sulfonylation: React the intermediate with 4-aminophenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
    • Acetamide Formation: Introduce the acetamide group via acetylation with acetyl chloride in anhydrous THF .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage: Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation of the sulfonamide and piperazine groups .
  • Solubility: Use DMSO or DMF for stock solutions (10–50 mM). Avoid aqueous buffers unless stabilized with surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Answer:

  • Modification Strategies:
    • Pyrazole Substitution: Replace the 1H-pyrazole with 3,5-dimethylpyrazole to enhance lipophilicity and target binding .
    • Piperazine Functionalization: Introduce electron-withdrawing groups (e.g., -CF3_3) to modulate receptor affinity .
    • Sulfonamide Variants: Test sulfonamide bioisosteres (e.g., carboxylate) to improve metabolic stability .
  • Biological Assays: Screen derivatives against target enzymes (e.g., acetylcholinesterase) using Ellman’s assay or cellular models (e.g., SH-SY5Y for neurodegenerative activity) .

Q. What experimental approaches can resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values across studies)?

Answer:

  • Standardized Assay Conditions:
    • Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., donepezil for acetylcholinesterase inhibition) .
    • Validate purity (>98%) and exclude solvent interference (e.g., DMSO ≤0.1% v/v) .
  • Structural Analysis: Perform X-ray crystallography or molecular docking to identify binding pose variations due to conformational flexibility in the piperazine-sulfonyl linkage .

Q. How can in silico modeling predict potential off-target interactions or toxicity?

Answer:

  • Pharmacophore Modeling: Use Schrödinger’s Phase or MOE to map essential interaction sites (e.g., sulfonamide H-bond donors) .
  • ADMET Prediction: Employ SwissADME or ProTox-II to assess permeability (LogP), cytochrome P450 inhibition, and hepatotoxicity .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability (e.g., GROMACS) over 100 ns to evaluate binding energy fluctuations .

Q. What strategies can mitigate challenges in scaling up synthesis (e.g., low yield in sulfonylation)?

Answer:

  • Reagent Optimization: Replace traditional sulfonyl chlorides with polymer-supported reagents to reduce side reactions .
  • Flow Chemistry: Implement continuous flow systems for precise temperature control during exothermic steps (e.g., sulfonylation at 0–5°C) .
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acetamide formation and improve yields (>80%) .

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